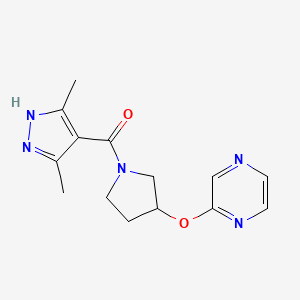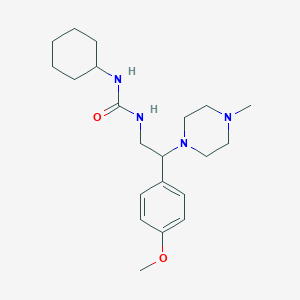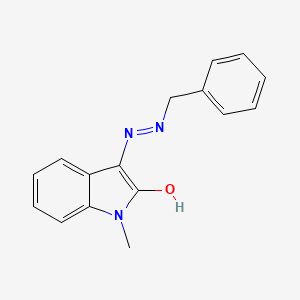![molecular formula C18H18N8O B2834886 3-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2097891-83-1](/img/structure/B2834886.png)
3-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrazole ring, a piperidine ring, and a pyrazine ring. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound’s structure includes several nitrogen-containing rings, which are likely to contribute to its reactivity and potential biological activity. These rings can participate in a variety of chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the nitrogen atoms in the pyrazole, piperidine, and pyrazine rings. These atoms can act as nucleophiles, potentially allowing the compound to react with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. The presence of multiple nitrogen atoms could make the compound polar, potentially affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
Studies have described the synthesis and characterization of novel compounds derived from pyridine and pyrazine scaffolds. For instance, research has focused on creating new pyridines and fused pyridine derivatives, exploring their potential as antimicrobial and anticancer agents (Elewa et al., 2021). These compounds are synthesized through various chemical reactions, highlighting the versatility of pyridine and pyrazine frameworks in producing biologically active molecules.
Antimicrobial and Anticancer Activities
Several studies have evaluated the antimicrobial and anticancer activities of newly synthesized compounds featuring pyrazine and pyridine derivatives. The synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles has been documented, with the anticipation of future pharmacological activity investigations (Kamal El‐Dean et al., 2018). This research signifies the ongoing exploration of pyrazine and pyridine derivatives in the search for new therapeutic agents.
Biological Activity Screening
The synthesis of pyridine–pyrazole hybrid derivatives and their subsequent biological activity screening exemplify the application of these compounds in developing potential therapeutic agents. Molecular docking and in vitro screening for antimicrobial and antioxidant activities have been conducted, demonstrating the compounds' interactions with biological targets and their potential health benefits (Flefel et al., 2018).
Material Synthesis and Catalytic Applications
Research into the synthesis of heterocyclic compounds, including pyrroles, pyridines, and pyrazins, underscores the significance of nitrogen-containing compounds in pharmaceuticals and agrochemicals. These compounds' high biological activities make them integral to developing new materials and catalytic agents (Higasio & Shoji, 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c19-12-15-18(21-8-7-20-15)24-10-4-14(5-11-24)13-26-17(27)3-2-16(23-26)25-9-1-6-22-25/h1-3,6-9,14H,4-5,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUNOSGAUSYQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2834803.png)
![N-(3,5-dichlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2834804.png)


![2-[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2834809.png)




![3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2834819.png)
![1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2834820.png)


